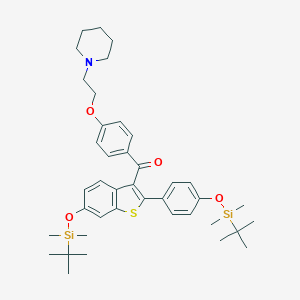

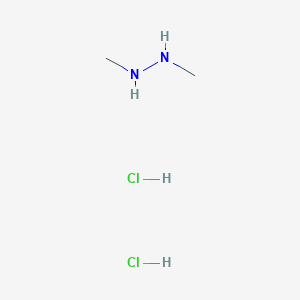

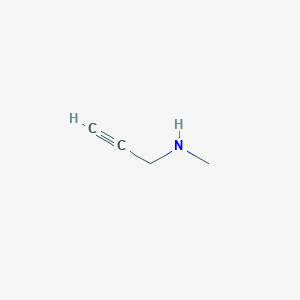

![molecular formula C16H19IN2 B128289 Iodure de 4-[4-(diméthylamino)styryl]-N-méthylpyridinium CAS No. 959-81-9](/img/structure/B128289.png)

Iodure de 4-[4-(diméthylamino)styryl]-N-méthylpyridinium

Vue d'ensemble

Description

4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide, commonly known as DASPMI, is a fluorescent dye used in scientific research. It is a cationic dye that is highly selective for mitochondrial membranes and has been used to study mitochondrial function in a variety of cell types.

Applications De Recherche Scientifique

Microscopie à fluorescence

Le 4-Di-1-ASP est un colorant émettant dans le rouge, avec des longueurs d'onde d'excitation et d'émission d'environ 466–475 nm et 580–605 nm, respectivement . Cela en fait un outil précieux en microscopie à fluorescence pour visualiser les composants cellulaires. Il est particulièrement utile pour:

- Visualisation des mitochondries: Le colorant s'accumule sélectivement dans les mitochondries, permettant aux chercheurs d'étudier la morphologie et la dynamique mitochondriales .

- Détermination du potentiel membranaire: Les changements d'intensité de fluorescence peuvent indiquer des altérations du potentiel membranaire, fournissant des informations sur la santé et la fonction cellulaires .

Applications de détection

Les propriétés photophysiques du colorant, telles que les rendements quantiques de fluorescence élevés et les grands décalages de Stokes, le rendent adapté aux applications de détection . Il peut répondre aux changements environnementaux tels que la polarité, la viscosité et la température, ce qui est crucial pour:

- Détection environnementale: La surveillance des changements dans l'environnement physique d'un échantillon peut mener à des applications de détection et de diagnostics en temps réel .

Visualisation des bactéries et des levures

Le 4-Di-1-ASP a démontré une excellente capacité à colorer et à visualiser différents types de bactéries et de levures, telles que Bacillus megaterium, Escherichia coli et Saccharomyces cerevisiae par microscopie à fluorescence . Cette application est essentielle pour:

- Études microbiennes: La compréhension de la morphologie et du comportement des microbes peut contribuer au développement de traitements antimicrobiens et à l'étude de l'écologie microbienne .

Suivi intracellulaire

En raison de sa capacité à se lier à des structures cellulaires spécifiques, le 4-Di-1-ASP peut être utilisé pour le suivi intracellulaire. Cela comprend:

- Mouvement des protéines: Suivre le mouvement des protéines à l'intérieur des cellules pour comprendre leur fonction et leur interaction avec d'autres composants cellulaires .

Recherche neurologique

La capacité du 4-Di-1-ASP à colorer les cellules gliales dans les tissus cérébraux vivants en fait un outil puissant pour la recherche neurologique, en particulier dans:

- Visualisation des tumeurs cérébrales: Il aide à l'identification et à l'étude des cellules gliales, ce qui est vital pour comprendre la progression tumorale et développer des stratégies thérapeutiques .

Développement de sondes fluorescentes

La structure du colorant permet le développement de molécules donneur-π-accepteur (D-π-A), qui sont bénéfiques pour créer des sondes fluorescentes efficaces. Cela a des implications pour:

- Conception de sondes: Concevoir de nouvelles sondes pour diverses applications d'imagerie, notamment le développement de colorants laser et de photosensibilisateurs<a aria-label="1: Conception de sondes" data-citationid="38d21699-ec39-e00d-f574-9cef643b5775-55" h="ID=SERP,5015.1" href="https://www.mdpi.com/2079-6374/13/

Mécanisme D'action

Target of Action

4-Di-1-ASP, also known as 4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide, primarily targets the mitochondria in living cells . The mitochondria play a crucial role in energy production, regulation of cellular metabolism, and apoptosis.

Mode of Action

4-Di-1-ASP interacts with its target, the mitochondria, by accumulating in it . This accumulation is due to changes in the transmembrane potential . The compound has a large fluorescence Stokes shift, which makes it a useful probe for monitoring changes in membrane potential .

Pharmacokinetics

Its solubility in dmso and dmf suggests that it could be well-absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The primary result of 4-Di-1-ASP’s action is the staining of mitochondria in living cells . This staining is used to monitor changes in mitochondrial membrane potential . It can also be used for staining glial cells in live brain tissue .

Action Environment

The action, efficacy, and stability of 4-Di-1-ASP can be influenced by various environmental factors. For instance, its fluorescent property can be tuned by adjusting the pH of the solution . Furthermore, it should be stored at -20℃ in a dry, dark environment to prevent photobleaching .

Safety and Hazards

DASP is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

Orientations Futures

DASP has been used in the study of central and peripheral monoaminergic neurons . It has also been used in the development of methods for staining living dopaminergic neurons in a primary culture of the mouse embryonic mesencephalon, which can be used for testing antiparkinsonian drugs in cell models of Parkinson’s disease . Future research may continue to explore these and other applications of DASP .

Analyse Biochimique

Biochemical Properties

4-Di-1-ASP plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to its structure and properties. For instance, it has been used as a mitochondrial fluorescent probe .

Cellular Effects

4-Di-1-ASP has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used for staining glioma cells in living brain tissue .

Molecular Mechanism

The mechanism of action of 4-Di-1-ASP involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported that 4-Di-1-ASP can be included by cucurbit7uril (CB7) with 1:2 stoichiometry to form the 4-Di-1-ASP/CB7 complex, exhibiting a larger binding affinity than that of DNA .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 4-Di-1-ASP can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNFDSOJKNOBIA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959-81-9 | |

| Record name | NSC14804 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

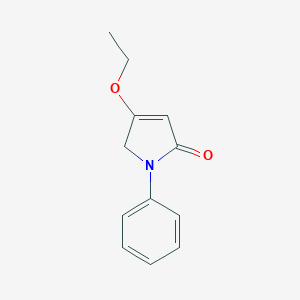

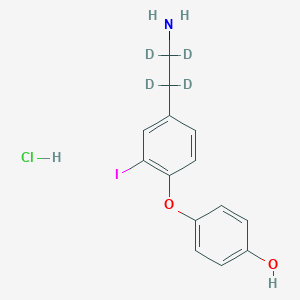

![1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B128217.png)

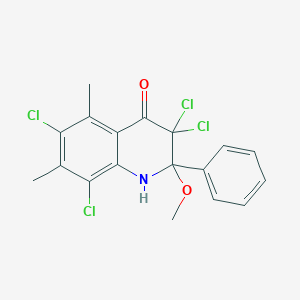

![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)

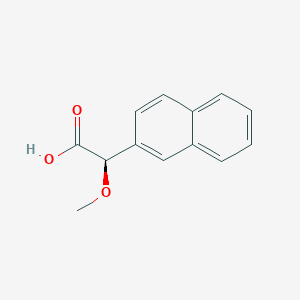

![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)